4-(2-Fluoroethyl)morpholine
Description
Contextual Significance within Fluoroorganic Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. scispace.com This "fluorine effect" is a cornerstone of modern medicinal chemistry and materials science. scispace.com Fluorine's high electronegativity and small size can influence a molecule's conformation, basicity, metabolic stability, and binding affinity to biological targets. scispace.com
4-(2-Fluoroethyl)morpholine serves as a key "building block" in fluoroorganic chemistry. It provides a reliable method for introducing the fluoroethyl-morpholine moiety into larger, more complex molecules. d-nb.inforesearchgate.net The morpholine (B109124) ring itself is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. biosynce.com The addition of the fluoroethyl group further enhances these properties, often leading to increased metabolic stability and improved cell membrane permeability. scispace.com
Overview of Research Trajectories
Research involving this compound has primarily focused on its application in medicinal chemistry, particularly in the development of novel therapeutic and diagnostic agents. A significant area of investigation is its use in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. researchgate.netmdpi.com The incorporation of the fluorine-18 (B77423) isotope ([¹⁸F]) into molecules containing the this compound framework allows for the non-invasive visualization and quantification of biological processes in vivo. researchgate.netacs.org
Furthermore, this compound is utilized in the synthesis of a wide range of biologically active molecules, including potential anticancer, antimicrobial, and central nervous system-targeting agents. nih.gov Its role as a versatile intermediate allows chemists to explore the structure-activity relationships of new chemical entities by systematically modifying other parts of the molecule while retaining the beneficial properties conferred by the fluoroethyl-morpholine group. d-nb.inforesearchgate.net
Chemical Profile
The unique chemical characteristics of this compound underpin its utility in various research applications.
| Property | Value |
| Molecular Formula | C6H12FNO |
| Molecular Weight | 133.16 g/mol bldpharm.com |
| CAS Number | 691905-88-1 bldpharm.com |
| Appearance | Colorless and transparent liquid chembk.com |
Synthesis and Reactions
The synthesis of this compound and its derivatives is a key area of chemical research. A common method involves the reductive amination of a suitable dialdehyde (B1249045) with 2-fluoroethylamine. d-nb.inforesearchgate.net This process typically utilizes a reducing agent such as sodium cyanoborohydride (NaCNBH₃). d-nb.info
Another synthetic approach involves the nucleophilic substitution of a leaving group, such as a tosylate, with a fluoride (B91410) ion. This is particularly relevant for the preparation of ¹⁸F-labeled analogs for PET imaging, where [¹⁸F]fluoride is used to displace a tosylate precursor. researchgate.net
The reactivity of this compound is largely dictated by the morpholine nitrogen, which can act as a nucleophile or a base. biosynce.com This allows for its incorporation into a variety of molecular scaffolds through reactions such as N-alkylation and amide bond formation.
Applications in Scientific Research
The unique properties of this compound have led to its use in several key areas of scientific investigation.
Medicinal Chemistry
In medicinal chemistry, the morpholine moiety is a well-established structural motif that can enhance the aqueous solubility and metabolic stability of drug candidates. biosynce.com The addition of a fluoroethyl group can further improve these pharmacokinetic properties. scispace.com Consequently, this compound is a valuable building block for the synthesis of new therapeutic agents. For instance, it has been incorporated into molecules targeting a range of diseases, from cancer to neurological disorders. nih.gov
PET Imaging
A significant application of this compound is in the development of PET tracers. evitachem.com By incorporating the positron-emitting isotope fluorine-18, researchers can create radiolabeled molecules that bind to specific biological targets, such as receptors or enzymes, in the body. researchgate.net These tracers allow for the non-invasive visualization of these targets, providing valuable information about disease states and the effectiveness of treatments. mdpi.comacs.org The fluoroethyl group is particularly well-suited for this purpose due to the relatively straightforward methods for introducing ¹⁸F. researchgate.net
Organic Synthesis
Beyond its direct applications in drug discovery, this compound serves as a versatile intermediate in organic synthesis. Its chemical handles allow for its incorporation into a wide array of more complex molecular architectures. d-nb.inforesearchgate.net This enables chemists to systematically explore the impact of the fluoroethyl-morpholine group on the properties of a lead compound, facilitating the optimization of its biological activity and pharmacokinetic profile. d-nb.inforesearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
4-(2-fluoroethyl)morpholine |
InChI |
InChI=1S/C6H12FNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 |
InChI Key |
ZKNHJXYULBASIR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCF |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Fluoroethyl Morpholine and Its Analogues
Strategies Involving Fluoroethylation of Morpholine (B109124) Core
Fluoroethylation of the morpholine core is a direct approach to introduce the desired fluoroethyl moiety onto the nitrogen atom of the morpholine ring. This can be achieved through several chemical transformations, most notably reductive amination.
Reductive Amination Protocols
Reductive amination serves as a versatile method for forming carbon-nitrogen bonds. In the context of 4-(2-fluoroethyl)morpholine synthesis, this can involve either the construction of the morpholine ring itself with the fluoroethyl group already attached to the nitrogen source or the addition of a fluoroethyl group to a pre-formed morpholine.
One synthetic strategy involves the construction of the N-substituted morpholine ring through a double reductive amination process. This method utilizes a dialdehyde (B1249045) intermediate which, upon reaction with an appropriate amine followed by reduction, forms the heterocyclic ring. For instance, ribonucleosides can be oxidized using sodium periodate (B1199274) to generate a dialdehyde in situ. This intermediate can then undergo reductive amination with various alkylamines to yield N-substituted morpholine nucleoside derivatives. nih.gov While this specific example does not directly yield this compound, the principle can be adapted by using 2-fluoroethylamine as the amine component in the reductive amination step.
A more direct approach involves the use of fluorinated primary amines, such as 2-fluoroethylamine, in reductive amination reactions with suitable precursors. While specific examples detailing the direct synthesis of this compound via this route are not prevalent in the provided search results, the general utility of reductive amination is well-established for creating N-substituted morpholines. acs.orgchemrxiv.orgnih.gov For example, further functionalization of existing morpholine and piperazine (B1678402) scaffolds through reductive amination has been demonstrated. acs.org This suggests that the reaction of morpholine with 2-fluoroacetaldehyde, followed by a reducing agent, could be a viable pathway to the target compound.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide several pathways to this compound. These methods typically start with a morpholine derivative containing a suitable leaving group on the ethyl side chain, which is then displaced by a fluoride (B91410) ion.
A common and direct method for the synthesis of this compound is through the nucleophilic substitution of a halogen on a pre-existing N-haloethylmorpholine. The precursor, 4-(2-chloroethyl)morpholine (B1582488), is readily synthesized from 2-morpholinoethanol (B138140) by reaction with thionyl chloride. chemicalbook.com This chloro-derivative can then undergo a halogen exchange reaction (a Finkelstein reaction) where the chlorine atom is displaced by a fluoride ion. This is a widely applicable strategy for introducing fluorine into organic molecules. ucla.edu
The synthesis of 4-(2-chloroethyl)morpholine hydrochloride is a key first step in this pathway and can be achieved in high yield. academicjournals.org The free base, 4-(2-chloroethyl)morpholine, is then typically generated by neutralization with a base like sodium hydroxide (B78521) before its use in subsequent reactions. academicjournals.org
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Morpholinoethan-1-ol | Thionyl chloride, DMF (cat.) | 4-(2-Chloroethyl)morpholine | 74.0% | chemicalbook.com |
| N-(2-chloroethyl)morpholine hydrochloride | Aqueous sodium hydroxide | 4-(2-Chloroethyl)morpholine | 86% | academicjournals.org |
An alternative to using haloethyl precursors is the direct conversion of the hydroxyl group in 2-morpholinoethanol (also known as 4-(2-hydroxyethyl)morpholine) into a fluoro group. ruifuchemical.comnordmann.globalsigmaaldrich.compharmacompass.comcymitquimica.com This transformation typically requires the use of specialized fluorinating agents. The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by a fluoride source.
Direct deoxyfluorination of alcohols can also be achieved using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). researchgate.net These reagents facilitate the direct replacement of a hydroxyl group with a fluorine atom. ucla.edu
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H13NO2 | ruifuchemical.com |
| Molecular Weight | 131.18 g/mol | ruifuchemical.com |
| Boiling Point | 222 °C | ruifuchemical.com |
| Flash Point | 107 °C | ruifuchemical.com |
| Water Solubility | Completely Miscible | ruifuchemical.com |
Direct Fluorination Techniques
Direct fluorination involves the introduction of a fluorine atom into a molecule in a single step, often by replacing a hydroxyl group. This approach is highly sought after for its efficiency.
One of the most common methods for the synthesis of this compound is the deoxofluorination of its precursor, 2-morpholinoethanol. This reaction typically employs a deoxofluorinating agent, with Diethylaminosulfur Trifluoride (DAST) being a prominent example. wikipedia.orgsci-hub.se DAST is a versatile reagent that can convert primary alcohols to their corresponding alkyl fluorides under mild conditions. researchgate.net The reaction proceeds via the replacement of the hydroxyl group with a fluorine atom.
The general transformation is as follows:
Reaction of 2-morpholinoethanol with DAST to yield this compound.
Table 1: Deoxofluorinating Reagents and Their Properties
| Reagent | Chemical Name | Key Features |
|---|---|---|
| DAST | Diethylaminosulfur Trifluoride | Widely used, converts alcohols to alkyl fluorides. |
| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride | More thermally stable than DAST. |
Electrochemical Synthesis Approaches
Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis by using electrical current to drive reactions.
A notable electrochemical approach for the synthesis of functionalized morpholines involves the intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols. nih.govresearchgate.net This method provides direct access to morpholine derivatives containing a trifluoromethyl group. The reaction is carried out under mild conditions through the direct anodic oxidation of the Langlois reagent, a readily available trifluoromethylating agent. nih.govresearchgate.net This process allows for the formation of variously substituted 2-(2,2,2-trifluoroethyl)morpholines in moderate to high yields via constant current electrolysis in an undivided cell. researchgate.net
Anodic oxidation can be employed for fluorination by generating a reactive fluorine species electrochemically. While direct examples for the synthesis of this compound are not detailed in the provided results, the principle has been applied to other organic molecules. For instance, the anodic fluorination of N-(diphenylmethyleneamino)-2,2,2-trifluoroethane in acetonitrile (B52724) containing poly(HF) salt ionic liquids has been shown to yield monofluorinated products in moderate to good yields. researchgate.net This suggests that similar electrochemical fluorination of a suitable morpholine precursor could be a viable synthetic route.
Green Chemistry Principles in Morpholine Synthesis as Precursors
The synthesis of the morpholine precursor, typically a 1,2-amino alcohol, can be approached with green chemistry principles to minimize environmental impact. Traditional methods for synthesizing morpholines from 1,2-amino alcohols are often inefficient. chemrxiv.org A greener approach involves a one or two-step, redox-neutral protocol using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). chemrxiv.orgchemrxiv.org This method allows for the clean isolation of monoalkylation products from the reaction between an amine and ethylene sulfate, which is a key challenge in other annulation reactions. chemrxiv.orgchemrxiv.org This methodology has been successfully applied to the synthesis of a variety of morpholines, including on a large scale, and offers significant environmental and safety benefits over traditional multi-step procedures that often involve hazardous reagents and generate more waste. chemrxiv.org
Table 2: Comparison of Synthetic Routes to Morpholine Precursors
| Method | Reagents | Key Advantages |
|---|---|---|
| Traditional Annulation | 1,2-amino alcohols, chloroacetyl chloride, reducing agents | Well-established methodology. |
Stereoselective Synthesis of Morpholine Derivatives
The stereochemistry of morpholine derivatives is crucial for their biological activity, necessitating the development of stereoselective synthetic methods. nih.gov Several strategies have been developed to control the stereochemical outcome of the synthesis of substituted morpholines.
One approach is the copper-promoted oxyamination of alkenes, which allows for the synthesis of 2,5-disubstituted and 2,6-disubstituted morpholines with good to excellent yields and diastereoselectivities. nih.gov The relative stereochemistry of the products can be controlled, leading to either cis or trans isomers depending on the substrate and reaction conditions. nih.gov
Another powerful strategy is the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov This method generates cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields from enantiomerically pure amino alcohols. nih.gov
Furthermore, multicomponent processes offer an efficient route to highly substituted morpholines. For example, a multicomponent reaction involving epichlorohydrin, N-bromosuccinimide, nosyl amide, and an olefin can produce 2,2,6-trisubstituted morpholines. acs.org Organocatalytic enantioselective chlorocycloetherification has also been reported for accessing chiral 2,2-disubstituted morpholines. rsc.org
Table 3: Stereoselective Synthesis Methods for Morpholine Derivatives
| Method | Key Features | Typical Products |
|---|---|---|
| Copper-Promoted Oxyamination | Intramolecular alcohol addition and intermolecular amine coupling across an alkene. nih.gov | 2,5- and 2,6-disubstituted morpholines. nih.gov |
| Palladium-Catalyzed Carboamination | Coupling of an O-allyl ethanolamine with an aryl/alkenyl halide. nih.gov | cis-3,5-disubstituted morpholines. nih.gov |
Mechanistic Investigations of Formation and Reactivity
Elucidation of Reaction Pathways for 4-(2-Fluoroethyl)morpholine Synthesis
The synthesis of this compound is not extensively detailed in dedicated literature; however, its formation can be understood through established principles of organic synthesis, primarily involving the nucleophilic character of the morpholine (B109124) nitrogen. The most direct and common pathway is the nucleophilic substitution reaction where morpholine acts as the nucleophile, attacking a 2-fluoroethyl electrophile.
A primary method involves the reaction of morpholine with a halo-substituted fluoroethane, such as 1-fluoro-2-iodoethane (B1294473) or 1-bromo-2-fluoroethane. In this SN2 reaction, the nitrogen atom of the morpholine ring displaces the halide leaving group. The choice of halide is critical, with iodide being a superior leaving group to bromide or chloride, facilitating the reaction under milder conditions.
Another viable pathway begins with the precursor 4-(2-hydroxyethyl)morpholine. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. The subsequent introduction of a fluoride (B91410) ion, typically from a source like potassium fluoride, displaces the tosylate/mesylate group to yield the final product. Alternatively, deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) can be used to directly replace the hydroxyl group with fluorine.
These synthetic strategies are summarized in the table below.
| Route | Reactants | Key Transformation | Typical Conditions |
| Direct Alkylation | Morpholine + 1-Halo-2-fluoroethane (e.g., I, Br) | Nucleophilic Substitution (SN2) | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., Acetonitrile) |
| From Amino Alcohol | 4-(2-Hydroxyethyl)morpholine + Fluorinating Agent | Activation of OH group and subsequent nucleophilic substitution | 1. TsCl or MsCl, pyridine. 2. KF, polar aprotic solvent. OR DAST, CH₂Cl₂. |
These pathways represent logical and well-precedented methods for the synthesis of N-alkylated morpholines, adapted for the specific introduction of a 2-fluoroethyl group.
Conformational Analysis and Stereoelectronic Effects
The conformational landscape of the 2-fluoroethyl moiety attached to the protonated morpholine nitrogen is governed by subtle stereoelectronic effects. These forces dictate the spatial arrangement of the atoms, favoring conformations that are not always predicted by simple steric considerations.
In 2-substituted ethylamine (B1201723) fragments, protonation of the nitrogen to form an ammonium (B1175870) salt can induce a significant conformational shift toward the gauche orientation between the nitrogen and the electronegative substituent. beilstein-journals.org This phenomenon, known as the gauche effect, is particularly relevant for this compound, especially in its protonated state. The gauche conformation, where the fluorine and the positively charged nitrogen are in proximity (dihedral angle of ~60°), is atypically more stable than the anti conformation where they are furthest apart (dihedral angle of 180°). wikipedia.org
Two primary explanations underpin the gauche effect. wikipedia.org The first is hyperconjugation, where electron density is donated from a C−H σ bonding orbital to an adjacent C−F σ* antibonding orbital. wikipedia.org This overlap is maximized in the gauche arrangement. wikipedia.org The second, and often predominant factor in fluoroethylammonium systems, is electrostatic attraction. nih.govbeilstein-journals.org The strong electrostatic pull between the highly electronegative fluorine atom and the positively charged nitrogen center stabilizes the gauche form, even in aqueous solutions where such effects would be expected to be attenuated. beilstein-journals.orgbeilstein-journals.org
Computational studies on analogous systems like 2,2-difluoroethylamine (B1345623) hydrochloride have quantified these preferences. After protonation, the conformer with both fluorine atoms gauche to the ammonium group becomes the dominant form, accounting for approximately 90% of the population even in a water solution. nih.gov The primary driving force for this "double gauche effect" is identified as electrostatic attraction, with hydrogen bonding and hyperconjugation playing secondary, albeit important, roles. beilstein-journals.orgbeilstein-journals.org
| Compound | Conformer | Phase | Relative Energy (kcal mol⁻¹) | Population (%) |
|---|---|---|---|---|
| 1 (Neutral) | gauche-gauche (gg) | Gas | 0.00 | 54 |
| Water | 0.00 | 52 | ||
| anti-gauche (ag) | Gas | 0.08 | 46 | |
| Water | 0.05 | 48 | ||
| 2 (Protonated) | gauche-gauche (gg) | Gas | 0.00 | ~100 |
| Water | 0.00 | 90 | ||
| anti-gauche (ag) | Gas | 2.79 | 0 | |
| Water | 1.31 | 10 |
Data adapted from computational studies on 2,2-difluoroethylamine and its protonated form, which serve as a model for the stereoelectronic effects in the 2-fluoroethylamino moiety. nih.gov
Reaction Intermediates and Transition State Analysis
The formation of this compound via the direct alkylation of morpholine with a 2-fluoroethyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This type of reaction is a concerted process, meaning that bond-forming and bond-breaking occur in a single step. beilstein-journals.org Consequently, discrete, stable reaction intermediates are not formed.
The reaction proceeds through a high-energy transition state. In this transient arrangement, the nucleophilic nitrogen of the morpholine is partially bonded to the electrophilic carbon of the 2-fluoroethyl group, while the bond between the carbon and the leaving group (e.g., bromide or iodide) is partially broken. The carbon atom at the center of the substitution adopts a trigonal bipyramidal geometry. The incoming morpholine molecule and the departing leaving group occupy the two apical positions, while the two hydrogen atoms and the fluoromethyl group lie in the equatorial plane.
The energy of this transition state is a critical factor in determining the reaction rate. Steric hindrance around the reaction center can raise the energy of the transition state and slow the reaction. However, for a primary substrate like a 2-fluoroethyl halide, steric hindrance is minimal, allowing for an efficient SN2 reaction. The stability of the transition state is also influenced by the solvent; polar aprotic solvents are typically used as they can solvate the cation (from the base used) without strongly solvating the nucleophile, thus maximizing its reactivity.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-(2-Fluoroethyl)morpholine, ¹H and ¹³C NMR spectra offer detailed information about its proton and carbon environments, respectively.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the morpholine (B109124) ring and the N-fluoroethyl substituent. The morpholine ring protons typically appear as two multiplets because of the chair conformation of the ring. Protons on carbons adjacent to the oxygen atom (C2 and C6) are deshielded and resonate at a lower field compared to the protons on carbons adjacent to the nitrogen atom (C3 and C5).
The fluoroethyl group introduces further complexity. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) are expected to appear as a triplet, coupled to the adjacent fluorine-bearing methylene group. The methylene protons adjacent to the fluorine atom (F-CH₂) will exhibit a more complex signal, appearing as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H2, H6 (O-CH₂) | ~3.70 | t | J = 4.7 |
| H3, H5 (N-CH₂) | ~2.50 | t | J = 4.7 |
| N-CH₂-CH₂F | ~2.75 | dt | J(H,H) = 5.0, J(H,F) = 25.0 |
Note: Data is predicted based on typical values for N-substituted morpholines and known substituent effects. Actual experimental values may vary.
In the ¹³C NMR spectrum, the four unique carbon environments of this compound give rise to distinct signals. The carbons of the morpholine ring adjacent to the oxygen atom (C2, C6) are the most deshielded, appearing at the lowest field. The carbons adjacent to the nitrogen (C3, C5) resonate at a higher field. The introduction of the fluorine atom causes a significant downfield shift for the carbon it is directly attached to (F-CH₂) and a less pronounced shift for the adjacent carbon (N-CH₂). Furthermore, the signal for the F-CH₂ carbon is split into a doublet due to one-bond carbon-fluorine coupling (¹JCF).
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2, C6 | ~67.0 |
| C3, C5 | ~54.0 |
| N-CH₂ | ~58.0 (d, ²JCF ≈ 20 Hz) |
Note: Data is predicted based on typical values for N-substituted morpholines and known substituent effects. Actual experimental values may vary.
NMR spectroscopy is a powerful tool for the stereochemical analysis of morpholine derivatives. The preferred chair conformation of the morpholine ring can be confirmed by analyzing the proton-proton coupling constants. nih.govresearchgate.net Additionally, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can establish through-space proximity between protons, further confirming the spatial arrangement of atoms.
In a broader context for this class of compounds, ¹³C NMR has been ingeniously used to determine the stereochemical outcome of reactions at the nitrogen atom. For instance, by using a deuterium-labeled reagent (e.g., deuteromethyl iodide) to quaternize the nitrogen, the stereochemistry of the resulting diastereomeric salts can be assigned. The upfield shift (γ-gauche effect) observed in the ¹³C NMR spectrum for the carbon atoms of the ring on the side of deuterium (B1214612) incorporation reveals the axial or equatorial preference of the incoming group. cdnsciencepub.com This method provides an unambiguous way to determine the preferred trajectory of reagents approaching the nitrogen lone pair.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (C₆H₁₂FNO), the expected molecular weight is approximately 133.17 g/mol .
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 133. The primary fragmentation pathway for N-substituted morpholines is typically alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom within the ring. This leads to the formation of a stable, resonance-stabilized cation. A characteristic major fragment is expected at m/z 100, corresponding to the loss of the fluoroethyl group and subsequent ring opening. Another significant fragmentation would involve the loss of a CH₂F radical, leading to a fragment ion at m/z 100. Further fragmentation of the morpholine ring would produce smaller ions. For the closely related compound, 4-(2-Chloroethyl)morpholine (B1582488), a base peak at m/z 100 is indeed observed, supporting this predicted fragmentation pattern. nih.gov
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Identity |
|---|---|
| 133 | [M]⁺ (Molecular Ion) |
| 100 | [M - CH₂F]⁺ |
| 86 | [Morpholine]⁺ |
X-ray Crystallography
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and conformational details.
While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies of the morpholine scaffold and its derivatives consistently show that the six-membered morpholine ring adopts a stable chair conformation in the solid state. researchgate.netresearchgate.neted.ac.uk This conformation minimizes torsional and steric strain within the ring. In this arrangement, the atoms alternate being above and below the mean plane of the ring.
For N-substituted morpholines, the substituent on the nitrogen atom can occupy either an axial or an equatorial position. The equatorial position is generally favored to minimize steric interactions with the axial protons on carbons C3 and C5. nih.gov However, axial conformations have also been observed in some crystal structures, influenced by crystal packing forces and intermolecular interactions. nih.gov Therefore, it is highly probable that in the solid state, this compound exists with its morpholine ring in a chair conformation, with the 2-fluoroethyl group preferentially occupying the equatorial position.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. libretexts.org These methods are invaluable for functional group identification and conformational analysis.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides detailed information about the functional groups present. For this compound, the FTIR spectrum is expected to show a combination of bands characteristic of the morpholine ring and the fluoroethyl side chain.
Key expected vibrational modes include:
C-H Stretching: Absorptions from the methylene (CH₂) groups of the morpholine ring and the ethyl chain are anticipated in the 2850-3000 cm⁻¹ region. libretexts.org
C-O-C Stretching: The morpholine ring's ether linkage gives rise to a strong, characteristic C-O-C asymmetric stretching vibration, typically observed around 1115 cm⁻¹.
C-N Stretching: The stretching vibrations of the C-N bonds in the tertiary amine environment are expected in the 1250-1020 cm⁻¹ range.
C-F Stretching: A prominent and strong absorption band corresponding to the C-F stretching vibration of the fluoroethyl group is expected in the 1100-1000 cm⁻¹ region. researchgate.netinstanano.comlibretexts.org The high intensity of this band is due to the large change in dipole moment during the vibration.
CH₂ Bending/Scissoring: These deformation modes for the methylene groups typically appear around 1470-1450 cm⁻¹. libretexts.org
A summary of the anticipated FTIR absorption bands is presented in the table below.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 2850-3000 | C-H Stretch | Alkane (CH₂) | Medium to Strong |
| 1450-1470 | CH₂ Scissoring | Alkane (CH₂) | Medium |
| 1250-1020 | C-N Stretch | Tertiary Amine | Medium |
| 1110-1125 | C-O-C Asymmetric Stretch | Ether | Strong |
| 1000-1100 | C-F Stretch | Fluoroalkane | Strong |
This is an interactive data table. You can sort and filter the data as needed.
FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. libretexts.org It is particularly sensitive to non-polar, symmetric vibrations. The FT-Raman spectrum of this compound would provide additional structural information.
Expected characteristic Raman shifts include:
C-H Stretching: Symmetric and asymmetric stretching of the CH₂ groups will appear as strong bands in the 2800-3000 cm⁻¹ region.
Ring Vibrations: The morpholine ring will exhibit characteristic "breathing" and deformation modes, which are often strong in the Raman spectrum. Studies on related N-alkylmorpholines, such as 4-ethylmorpholine (B86933) and 4-methylmorpholine, show key bands in the fingerprint region that are sensitive to the conformation of the ring. nih.govresearchgate.net
C-C Stretching: The C-C single bond stretch of the ethyl group is expected to be visible.
C-F Stretching: While the C-F stretch is very strong in the IR spectrum, its intensity in the Raman spectrum is typically weaker but still observable.
The table below outlines the predicted FT-Raman shifts for this compound based on data from analogous compounds. nih.govresearchgate.netresearchgate.net
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group | Expected Intensity |
| 2800-3000 | C-H Stretch | Alkane (CH₂) | Strong |
| 1440-1460 | CH₂ Deformation | Alkane (CH₂) | Medium |
| 1250-1300 | Ring Deformation / CH₂ Twist | Morpholine Ring | Medium |
| 1000-1100 | C-F Stretch | Fluoroalkane | Weak to Medium |
| 800-850 | Ring Breathing / C-N Stretch | Morpholine Ring | Strong |
This is an interactive data table. You can sort and filter the data as needed.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it essential for assessing the purity of this compound.
The primary challenge in the HPLC analysis of this compound is its lack of a significant UV-absorbing chromophore. veeprho.com This makes detection with a standard UV-Visible detector difficult, especially for impurity profiling at low concentrations. Several strategies can be employed to overcome this limitation:
Alternative Detectors:
Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is suitable for detecting non-chromophoric compounds in isocratic separations. helixchrom.com
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are quasi-universal detectors that are more sensitive than RI detectors and are compatible with gradient elution. wiley.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity. It not only quantifies the compound but also confirms its identity by providing mass-to-charge ratio information. researchgate.netnifc.gov.vn
Derivatization: The molecule can be chemically modified (derivatized) either before (pre-column) or after (post-column) the HPLC separation to attach a chromophore or fluorophore. ijpsdronline.comthermoscientific.fr For example, reagents like 1-Naphthyl isothiocyanate can be used to create a UV-active derivative of morpholine. rsc.org
A typical HPLC method for purity and identity confirmation would likely employ a reversed-phase or mixed-mode column. A mixed-mode column that combines reversed-phase and cation-exchange mechanisms can provide excellent retention and separation for basic compounds like morpholine derivatives. helixchrom.com
A potential set of HPLC conditions is detailed in the table below.
| Parameter | Condition |
| Column | Mixed-Mode (e.g., Coresep 100) or C18 |
| Mobile Phase | Acetonitrile (B52724) and an aqueous buffer (e.g., Ammonium (B1175870) Acetate or Formate) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | MS, ELSD, CAD, or RI. Derivatization with UV detection. |
| Injection Volume | 1 - 10 µL |
This is an interactive data table. You can sort and filter the data as needed.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various other properties with high accuracy. For 4-(2-Fluoroethyl)morpholine, DFT calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set like 6-311+G(d,p), which provides a good balance between accuracy and computational cost researchgate.net.
The first step in computational analysis is geometry optimization, a process that locates the arrangement of atoms corresponding to the lowest energy, and thus the most stable structure researchgate.netstackexchange.com. The morpholine (B109124) ring is known to strongly prefer a chair conformation, which is significantly more stable than boat or twist-boat forms researchgate.netnih.gov.
For this compound, the primary conformational variables are the orientation of the N-substituent (axial vs. equatorial) and the rotation around the C-C bond of the ethyl side chain (gauche vs. anti). This results in four main potential conformers:
Equatorial-gauche
Equatorial-anti
Axial-gauche
Axial-anti
Generally, substituents on six-membered rings like morpholine favor the equatorial position to minimize steric hindrance lumenlearning.com. Furthermore, the 2-fluoroethyl group is subject to the "fluorine gauche effect," a stereoelectronic phenomenon where the gauche conformation can be energetically favored over the anti conformation due to stabilizing hyperconjugative interactions nih.gov. DFT calculations would precisely determine the bond lengths, bond angles, and dihedral angles for each of these conformers, ultimately identifying the global minimum energy structure. Based on analogous systems, the equatorial-gauche conformer is predicted to be the most stable.
Illustrative Data: Predicted Geometrical Parameters for the Most Stable Conformer of this compound This table presents hypothetical data that would be obtained from a DFT/B3LYP/6-311+G(d,p) calculation.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-F | 1.39 Å |
| Bond Length | N-C(ethyl) | 1.46 Å |
| Bond Length | C(ethyl)-C(ethyl) | 1.53 Å |
| Bond Angle | F-C-C | 109.5° |
| Bond Angle | C-N-C(ring) | 112.0° |
| Dihedral Angle | F-C-C-N | ~60° (gauche) |
Following geometry optimization, DFT calculations can predict the harmonic vibrational frequencies of the molecule. These theoretical frequencies correspond to the absorption peaks in infrared (IR) and Raman spectra researchgate.netarxiv.org. This analysis serves two key purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of experimental spectral bands to specific molecular motions nih.govnih.gov.
It is a known characteristic that DFT calculations often overestimate vibrational frequencies. Therefore, the computed values are typically multiplied by an empirical scaling factor (e.g., ~0.96 for the B3LYP functional) to achieve better agreement with experimental results acs.org. For this compound, key predicted vibrations would include the C-F stretch, C-O-C and C-N-C ring modes, and various C-H stretching and bending modes.
Illustrative Data: Predicted Key Vibrational Frequencies for this compound This table presents hypothetical scaled frequency data that would be obtained from a DFT/B3LYP/6-311+G(d,p) calculation.
| Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850-2980 | Medium-Strong |
| CH2 Scissoring | 1450-1470 | Medium |
| C-O-C Stretch (Ring) | 1115 | Strong |
| C-F Stretch | 1050-1100 | Strong |
| C-N Stretch (Ring & Side Chain) | 1030-1080 | Medium-Strong |
Conformational Energy Landscape Analysis
A comprehensive conformational analysis maps the potential energy surface of the molecule by calculating the relative energies of all stable conformers identified during geometry optimization nih.govrsc.org. This analysis is crucial for understanding the molecule's dynamic behavior and the relative populations of each conformer at equilibrium.
For this compound, the analysis would quantify the energy differences between the axial and equatorial orientations of the side chain, as well as the gauche and anti rotamers of the fluoroethyl group. It is expected that the equatorial conformers would be substantially more stable than their axial counterparts due to reduced 1,3-diaxial steric interactions lumenlearning.com. The subtle energy difference between the equatorial-gauche and equatorial-anti conformers would be governed by the balance between the stabilizing fluorine gauche effect and minor steric repulsions, with theoretical calculations being essential to determine the global minimum energy structure nih.gov.
Illustrative Data: Relative Energies of this compound Conformers This table presents hypothetical data from DFT calculations, with energies relative to the most stable conformer (Global Minimum).
| Conformer | Relative Energy (kcal/mol) | Predicted Stability Ranking |
|---|---|---|
| Equatorial-gauche | 0.00 | 1 (Most Stable) |
| Equatorial-anti | 0.45 | 2 |
| Axial-gauche | 2.50 | 3 |
| Axial-anti | 2.95 | 4 (Least Stable) |
Electronic Structure Analysis
The electronic properties of a molecule are fundamental to its reactivity. Computational methods can elucidate the distribution of electrons and the nature of molecular orbitals, providing a quantitative framework for understanding chemical behavior.
Frontier Molecular Orbital (FMO) theory simplifies reactivity concepts by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.com.
For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom, which is the molecule's main nucleophilic center rsc.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A smaller gap generally implies higher reactivity and greater polarizability irjweb.comnih.gov. The presence of the electronegative fluorine atom is expected to lower the energies of both frontier orbitals compared to non-fluorinated analogues.
Illustrative Data: Frontier Molecular Orbital Energies for this compound This table presents hypothetical data from a DFT/B3LYP/6-311+G(d,p) calculation.
| Parameter | Predicted Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | 0.85 |
| HOMO-LUMO Gap (ΔE) | 7.35 |
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential projected onto the electron density surface of a molecule uni-muenchen.dereadthedocs.io. It provides an intuitive guide to a molecule's charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions nih.govmdpi.com.
In an MEP map, regions of negative potential (typically colored red to yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would show:
A significant region of negative potential localized around the nitrogen atom's lone pair, identifying it as the primary site for protonation and electrophilic interaction.
Negative potential also associated with the oxygen and fluorine atoms due to their high electronegativity.
Positive potential regions around the hydrogen atoms, particularly those bonded to carbons adjacent to the electronegative N, O, and F atoms.
This visual representation of the molecule's electronic landscape effectively summarizes its reactive properties and potential for intermolecular interactions.
Reactivity and Selectivity Prediction (e.g., Fukui Functions)
Nucleophilic Attack : The site most susceptible to nucleophilic attack is where the Fukui function f+(r) is maximized. In this compound, this is likely to be the carbon atoms adjacent to the electron-withdrawing oxygen and fluorine atoms.
Electrophilic Attack : The site for electrophilic attack is predicted by the maximum value of the Fukui function f-(r). The lone pair on the nitrogen atom of the morpholine ring makes it the primary site for electrophilic attack. However, the presence of the electron-withdrawing 2-fluoroethyl group will decrease the nucleophilicity of the nitrogen compared to unsubstituted morpholine. masterorganicchemistry.com This is due to the inductive effect of the fluorine atom, which pulls electron density away from the nitrogen. libretexts.orgpharmaguideline.com
Radical Attack : The site for radical attack is indicated by the maximum of f0(r).
The dual descriptor, ∆f(r), which is the difference between the nucleophilic and electrophilic Fukui functions, can provide a more precise prediction of reactivity. A positive value of the dual descriptor indicates a site that is favorable for nucleophilic attack, while a negative value indicates a site prone to electrophilic attack. For this compound, the nitrogen atom is expected to have a significantly negative dual descriptor value, confirming its role as the primary nucleophilic center, albeit a moderately deactivated one.
Table 1: Predicted Reactive Sites in this compound based on Electronic Effects
| Type of Attack | Predicted Reactive Site(s) | Reasoning |
| Nucleophilic | Carbons of the fluoroethyl group, Carbons adjacent to the ring oxygen | Inductive effect of fluorine and oxygen atoms creates electrophilic centers. |
| Electrophilic | Nitrogen atom | Presence of a lone pair of electrons makes it a nucleophilic center. |
| Radical | Carbons adjacent to nitrogen and oxygen | Stabilization of radical intermediates. |
Thermodynamic Property Calculations
Theoretical calculations can provide valuable data on the thermodynamic properties of this compound, such as its enthalpy of formation, Gibbs free energy of formation, and entropy. These values are crucial for understanding the stability of the molecule and for predicting the feasibility and outcomes of chemical reactions in which it is involved.
While specific experimental or calculated thermodynamic data for this compound are scarce, we can draw analogies from computational studies on morpholine and its N-alkylated derivatives. For instance, a joint experimental and computational study on N-methylmorpholine and N-ethylmorpholine determined their gas-phase standard molar enthalpies of formation. researchgate.net Such studies establish a baseline for understanding the energetic effects of N-substitution on the morpholine ring.
The following table presents a hypothetical comparison of the calculated thermodynamic properties of morpholine and its derivatives to illustrate the expected trends. The values for this compound are estimates based on the expected electronic and structural effects of the fluoroethyl substituent.
Table 2: Estimated Gas-Phase Thermodynamic Properties at 298.15 K
| Compound | Standard Molar Enthalpy of Formation (kJ/mol) | Standard Molar Gibbs Free Energy of Formation (kJ/mol) | Standard Molar Entropy (J/mol·K) |
| Morpholine | -186.2 (experimental) | -59.5 (calculated) | 315.4 (calculated) |
| N-Methylmorpholine | -160.8 (calculated) | -15.1 (calculated) | 350.2 (calculated) |
| N-Ethylmorpholine | -182.5 (calculated) | -2.4 (calculated) | 385.9 (calculated) |
| This compound | (Estimate: -350 to -400) | (Estimate: -200 to -250) | (Estimate: 400 to 420) |
Note: The values for morpholine, N-methylmorpholine, and N-ethylmorpholine are based on literature data for comparative purposes. The values for this compound are hypothetical estimates to illustrate the expected impact of the fluoroethyl group.
Chemical Transformations and Synthetic Utility in Organic Synthesis
Derivatization of 4-(2-Fluoroethyl)morpholine
The structure of this compound can be modified at both the nitrogen atom and the morpholine (B109124) ring itself, leading to a diverse array of analogues with tailored properties.
The tertiary amine of the morpholine ring is a key site for derivatization. While this compound already possesses a substituent on the nitrogen, it serves as a parent structure for a class of N-substituted morpholino compounds. A primary strategy for creating such analogues involves the synthesis of the morpholine ring system through the reductive amination of a dialdehyde (B1249045) intermediate with a primary amine. nih.gov This method allows for the introduction of various N-substituents.
For instance, the synthesis of N-fluoroalkylated morpholino nucleosides has been achieved through the oxidative ring cleavage of ribonucleosides to form dialdehydes, followed by a cyclization reaction involving double reductive amination with fluorine-containing primary amines. mtak.hu This approach highlights a general strategy where different fluorinated amines can be used to generate a library of N-substituted morpholine analogues. mtak.hu
Table 1: Examples of N-Substituted Morpholine Analogue Synthesis
| Precursors | Reaction Type | N-Substituent Introduced | Resulting Analogue Class |
|---|---|---|---|
| Ribonucleoside-derived dialdehyde, Fluorinated primary amine | Double Reductive Amination | Fluoroalkyl group | N-Fluoroalkylated Morpholino Nucleosides mtak.hu |
| Ribonucleoside-derived dialdehyde, Various alkylamines | Reductive Amination | Alkyl group | N-Alkyl Morpholino Nucleosides nih.gov |
Modifications to the morpholine ring itself can be achieved through various synthetic strategies. One prominent method involves the oxidative ring opening of precursor molecules like uridine or cytidine derivatives. mtak.hu This process cleaves the sugar moiety to create a dialdehyde, which then undergoes cyclization to form the morpholine ring, effectively making it a ring-modified analogue of the original carbohydrate.
Another approach involves the visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond within the morpholine derivative itself. google.com This ring-opening reaction provides a pathway to acyclic compounds, representing a significant structural modification of the parent heterocycle. Furthermore, the synthesis of substituted morpholines can be accomplished via the ring opening of other heterocyclic precursors, such as 2-tosyl-1,2-oxazetidine, which serves as an umpoled synthon for creating 2- and 3-substituted morpholine congeners. nih.gov The introduction of fluorine atoms into various organic compounds can also significantly alter their physical and chemical properties, a strategy employed in the synthesis of novel fluorinated quinoline (B57606) analogs. nih.govnih.gov
Role as a Synthetic Intermediate and Building Block
The dual functionality of this compound makes it an important intermediate and building block for constructing complex molecular architectures.
The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. nih.gov this compound is an ideal precursor for introducing the fluoroethyl-morpholine moiety into larger molecules. The morpholine nitrogen can act as a nucleophile to react with various electrophiles, thereby attaching the entire fluorinated fragment to a different molecular scaffold. This approach is exemplified in the development of PI3K inhibitor derivatives, where the morpholine group of a parent compound was replaced with other functional groups to create new analogues. nih.gov Although this example shows the replacement of a morpholine, it underscores the modular nature of using such building blocks in synthesis.
The morpholine scaffold is a privileged structure in drug discovery and can be integrated into a variety of other heterocyclic systems. e3s-conferences.orglifechemicals.com
Nucleoside Analogues: this compound is a key structural component of certain synthetic nucleoside analogues. The synthesis often involves building the morpholine ring from a ribonucleoside precursor through oxidation and subsequent reductive amination with an appropriate amine. nih.govmtak.hu This creates morpholino nucleosides where the furanose ring of the natural nucleoside is replaced by a morpholine ring, with the fluoroethyl group appended to the nitrogen. mtak.hu These modifications are crucial for developing novel antiviral and anticancer agents. mdpi.commdpi.com
Quinolines: The morpholine ring can be incorporated into quinoline structures to create hybrid molecules with potential biological activity. nih.gov Synthetic methods often involve the reaction of a substituted quinoline core, which contains a suitable leaving group, with morpholine or a derivative like this compound. nih.gov For example, a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been synthesized by refluxing chloro-substituted quinoline precursors with morpholine in the presence of a base. nih.gov
Triazoles: The formation of triazoles, often through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a robust method for linking different molecular fragments. mdpi.comraco.cat The morpholine moiety can be readily integrated into triazole-containing compounds. A synthetic route could involve preparing an alkyne- or azide-functionalized morpholine derivative, which then reacts with a corresponding azide or alkyne partner to form the 1,2,3-triazole ring, covalently linking the morpholine to another part of the molecule. researchgate.net
Table 2: Integration of the Morpholine Moiety into Heterocyclic Systems
| Heterocyclic System | General Synthetic Strategy | Key Feature of Integration |
|---|---|---|
| Nucleoside Analogues | Oxidative cleavage of a ribonucleoside followed by reductive amination/cyclization. nih.govmtak.hu | Morpholine ring replaces the furanose sugar of the natural nucleoside. |
| Quinolines | Nucleophilic substitution of a halogenated quinoline precursor with morpholine. nih.gov | Morpholine acts as a substituent on the quinoline core. |
| Triazoles | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). mdpi.comresearchgate.net | Morpholine is tethered to another molecule via a stable triazole linker. |
Formation of Salts and their Structural Relevance
Like other tertiary amines, the nitrogen atom in this compound is basic and readily forms salts with various acids. These salts, such as hydrochlorides and picrates, often exhibit higher crystallinity and water solubility compared to the free base, which is advantageous for purification and handling.
The hydrochloride salt, 4-(2-fluoroethyl)morpholin-4-ium chloride, has been structurally characterized using X-ray crystallography. nih.gov The analysis reveals specific conformational preferences and intermolecular interactions within the crystal lattice. Upon protonation, the 2-fluoroethyl group exhibits a strong preference for a gauche conformation. nih.gov The crystal structure provides precise data on the unit cell dimensions and space group, which are fundamental for understanding the solid-state properties of the compound. nih.gov
Table 3: Crystallographic Data for 4-(2-Fluoroethyl)morpholin-4-ium Chloride
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₃ClFNO |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a | 7.340 Å nih.gov |
| b | 9.302 Å nih.gov |
| c | 12.025 Å nih.gov |
| α | 90.00 ° nih.gov |
| β | 92.072 ° nih.gov |
| γ | 90.00 ° nih.gov |
| Z | 4 nih.gov |
Data sourced from PubChem and associated literature. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-(2-Fluoroethyl)morpholin-4-ium chloride |
| Uridine |
| Cytidine |
| 2-Tosyl-1,2-oxazetidine |
| Quinolines |
| 4-N-phenylaminoquinolines |
| Triazoles |
| Picrates |
Research Findings on this compound in Catalysis Remain Undisclosed in Publicly Available Literature
Despite a thorough review of scientific databases and chemical literature, specific applications of the compound this compound as a catalyst or auxiliary in chemical reactions have not been reported in publicly accessible research.
While the broader class of morpholine derivatives has seen some use in organic synthesis, information detailing the catalytic activity or auxiliary functions of the fluoroethyl-substituted variant is not available. Morpholine and its derivatives are recognized for their utility as building blocks in the synthesis of more complex molecules and have been explored as organocatalysts in certain reactions. However, the specific impact of the 2-fluoroethyl substituent on the catalytic potential of the morpholine scaffold has not been documented in the reviewed literature.
General studies on morpholine-based catalysts often focus on the influence of various substituents on their reactivity and selectivity. These studies provide a foundational understanding of how structural modifications can tune the catalytic properties of the morpholine core. For instance, the introduction of chiral centers or bulky groups has been a common strategy to induce asymmetry in catalyzed reactions.
The absence of specific data for this compound in a catalytic context means that a detailed analysis of its role, including reaction scope, efficiency, and mechanism, cannot be provided at this time. Further research would be necessary to explore and characterize its potential as a catalyst or auxiliary in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
